molecular formula C8H18S B089448 tert-Butyl sulfide CAS No. 107-47-1

tert-Butyl sulfide

Cat. No. B089448
CAS RN: 107-47-1
M. Wt: 146.3 g/mol
InChI Key: LNMBCRKRCIMQLW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of tert-Butyl sulfide and related compounds involves various methods. One approach is the synthesis of p-tert-butylthiacalix[4]arene, achieved by heating a mixture of p-tert-butylphenol, elemental sulfur, and NaOH in tetraethylene glycol dimethyl ether, effectively replacing the methylene bridges with sulfide linkages (Kumagai et al., 1997). Additionally, tert-butyl nitrite has been used to promote oxidative intermolecular sulfonamination of alkynes, forming substituted sulfonyl pyrroles (Qi et al., 2018).

Scientific Research Applications

Application 1: Antioxidant Activity of Polysulfides

  • Summary of Application: Polysulfides, including tert-Butyl polysulfides, have been found to have antioxidant activity. They are produced through olefin sulfurization, where alkenes and sulfur are heated together at high temperatures. These polysulfides are added to lubricants and other petroleum-derived products as oxidation inhibitors due to their anti-wear properties .
  • Methods of Application: The reactivity of the tert-butyl polysulfides as inhibitors of hydrocarbon autoxidation was evaluated in 1-hexadecene at 100 °C using the PBD-BODIPY co-autoxidation approach .
  • Results or Outcomes: The study showed that the homolytic substitution mechanism responsible for the antioxidant activity also operates for tetrasulfides, but not trisulfides, disulfides or sulfides. This reactivity persists at elevated temperature (160 °C), enabling tetrasulfides to not only eclipse their 1-oxides as radical-trapping antioxidants (RTAs), but also hindered phenols and alkylated diphenylamines – the most common industrial antioxidant additives .

Application 2: Synthesis of Gold-Supported Thin Film

  • Summary of Application: Di-tert-butyl disulfide, a compound related to tert-Butyl sulfide, has been used in the preparation of gold-supported thin film from symmetrical and mixed disulphide adsorbates .
  • Results or Outcomes: The outcome of this application is the successful preparation of gold-supported thin film .

Application 3: LPG Refining Process

  • Summary of Application: Tert-Butyl methyl sulfide is used in the refining process of Liquefied Petroleum Gas (LPG) .
  • Results or Outcomes: The outcome of this application is the successful refining of LPG .

Application 4: Synthesis of N-Heterocycles via Sulfinimines

  • Summary of Application: Tert-butanesulfinamide, a compound related to tert-Butyl sulfide, has been used in the synthesis of N-heterocycles via sulfinimines .
  • Methods of Application: The tert-butanesulfinyl group activates the imines for the addition of many different classes of nucleophiles, serves as a powerful chiral directing group, and after nucleophilic addition is readily cleaved by treatment with acid .
  • Results or Outcomes: This methodology offers general access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives that represent the structural motif of many natural products and therapeutically applicable compounds .

Application 5: Synthesis of Tert-Butyl Ethyl Sulfide

  • Summary of Application: Tert-Butyl ethyl sulfide is a chemical compound with the formula C6H14S. It is used in various chemical reactions and has potential applications in the synthesis of other chemical compounds .
  • Results or Outcomes: The outcome of this application is the successful synthesis of Tert-Butyl ethyl sulfide .

Application 6: Synthesis of Chiral Sulfinamides

  • Summary of Application: Chiral sulfinamides, such as tert-butanesulfinamide, are among the best known chiral auxiliaries in the stereoselective synthesis of amines and their derivatives .
  • Methods of Application: The tert-butanesulfinyl group activates the imines for the addition of many different classes of nucleophiles, serves as a powerful chiral directing group, and after nucleophilic addition is readily cleaved by treatment with acid .
  • Results or Outcomes: This methodology offers general access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives that represent the structural motif of many natural products and therapeutically applicable compounds .

Safety And Hazards

tert-Butyl sulfide is a flammable liquid and vapor . It should be kept away from heat, sparks, open flames, and hot surfaces . Protective equipment such as chemical impermeable gloves should be worn when handling this compound . It should be stored in a well-ventilated place and kept cool .

Future Directions

Future research directions could involve exploring new synthesis methods for tert-Butyl sulfide and its derivatives. For instance, Lewis base catalysis has been used to promote nucleophilic substitutions, which could potentially be applied to the synthesis of tert-Butyl sulfide . Additionally, the use of tert-Butyl sulfoxides as starting points for the synthesis of sulfinyl compounds could be further explored .

properties

IUPAC Name

2-tert-butylsulfanyl-2-methylpropane
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InChI

InChI=1S/C8H18S/c1-7(2,3)9-8(4,5)6/h1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNMBCRKRCIMQLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H18S
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DSSTOX Substance ID

DTXSID5021887
Record name Di-tert-butyl sulphide
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Molecular Weight

146.30 g/mol
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Physical Description

Clear light yellow liquid with a stench; [Sigma-Aldrich MSDS]
Record name Di-tert-butyl sulfide
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Product Name

tert-Butyl sulfide

CAS RN

107-47-1
Record name tert-Butyl sulfide
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Record name Propane, 2,2'-thiobis(2-methyl-
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Synthesis routes and methods I

Procedure details

In a similar manner, ethanol and H2S may be reacted to produce diethyl sulfide, isopropanol and H2S may be reacted to produce di-isopropyl sulfide; tertiary-butanol may be reacted with H2S to produce di-tertiary-butyl sulfide; and octanol-1 may be reacted with H2S to produce di-n-octyl sulfide.
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Synthesis routes and methods II

Procedure details

2-Methoxy methyl phenylacetate was prepared by refluxing 2-methoxy phenylacetate (10.2 g, 61.3 mmole), 70 mL of anhydrous methanol and 1.5 mL of concentrated sulfuric acid for 17 hours. The solvent was removed and the oil was dissolved in 100 mL of diethyl ether, washed with saturated NaHCO3, dried, filtered and evaporated to give 9.26 grams (83%) of 2-methoxymethyl phenylacetate. This material (10.0 g, 55.0 mmole) dissolved in 6 mL of tetrachloroethane was added over a period of 25 minutes (making sure that the temperature of the reaction mixture did not exceed 50° C.) to AlCl3 (15 g, 112 mmole) in 50 mL of tetrachloroethane to which was added 2-bromopropionyl chloride (5.7 mL, 56.5 mmole) and the mixture heated at 45° C. for 20 minutes. The reaction was allowed to stir at 50° C. for 5 hours then at room temperature for 10 hours, poured onto 150 mL ice and 0.5 mL of concentrated HCl was added. The mixture was extracted with CH2Cl2 and the organic layer washed with 10% NaOH, and H2O, dried, filtered and evaporated to give a dark purple-red oil which was purified by flash chromatography (SiO2, first with 50% hexane-CH2Cl2 then with CH2Cl2) to afford 11.6 grams (66% yield) of methyl [3-(2-bromopropionyl)-6-methoxyphenyl]acetate as a thick oil: Rf =0.44 (SiO2, CH2Cl2). This material (11.4 g, 36.3 mmole) was dissolved in 70 mL of acetone and 15 mL of concentrated HCl, 20 mL of H2O were added and the resulting solution refluxed for 6 hours. The volatiles were removed to give an oil/water mixture which was then dissolved in 100 mL of CH2Cl2. The mixture was extracted with 150 mL of saturated NaHCO3. The aqueous was then removed and acidified with concentrated HCl to a pH=1. The aqueous mixture was then quickly extracted with 100 mL of CH2Cl2. The organic layer was then dried, filtered, and evaporated to give 6.0 g (64%) of as a white solid: Rf =0.6 (SiO2, 10% methanol-CH2Cl2). To the sodium salt of 2-methyl-2-propanethiol (0.9 g, 8.82 mmole) was added sodium hydride (0.25 g, 11.3 mmole) and 15 mL of anhydrous tetrahydrofuran and mixture cooled to 0° C. To the mixture was added the above 3-[(2-chloropropionyl)-6-methoxyphenyl]acetate (1.5 g, 5.84 mmole) dissolved in 15 mL of anhydrous THF over a period of 10 minutes. After addition, the reaction mixture was stirred, at room temperature under nitrogen for 18 hours, the volatile components removed and dissolved in 80 mL of H2O and the aqueous washed with 100 mL of diethyl ether. The aqueous layer was then acidified with 1 mL of concentrated HCl (pH=1) and extracted with ether. The organic layers were combined, dried, filtered, and evaporated to give 1.75 grams of the t-butyl thioether product which was used without any further purification. To 1.75 g (5.64 mmole) of this material was added 2 mL of DMF, 4 mL of concentrated acetic acid, and 1 mL of H2O. To the solution was then added 2-nitrobenzenesulfenyl chloride (1.6 g, 8.44 mmole) then stirred for 24 hours. The volatile components were removed under reduced pressure to give an oil/water mixture. To the mixture was then added 15 mL of H2O, cooled to freezing, and then lyophilized overnight. After lyophilization, the remaining solid was taken up in CH2Cl2 and purified by flash chromatography (SiO2, first with CH2Cl2, then with 50% diethyl ether-CH2Cl2 and then with 10% methanol-CH2Cl2) to isolate a yellow oil which crystallized upon standing to give 1.41 grams (59%) of a yellow crystalline solid: Rf =0.37 (SiO2, 10% methanol-CH2Cl2). Coupling of this material to TentaGel® resin was accomplished by placing TentaGel® (3.0 g, 0.87 mmole of amine), 50 mL CH2Cl2 and 1 mL DIEA (6.46 mmole) in a peptide synthesis vessel and the mixture shaken for 5 minutes followed by washing with CH2Cl2. To this was added 20 mL CH2Cl2 followed by 3-[2-[(2-nitrophenyl)dithio]propionyl]-6-methoxyphenylacetic acid from above (0.9 g, 2.2 mmole) dissolved in 30 mL of CH2Cl2 and mixture shaken for 30 seconds. To the mixture was added (0.3 mL, 2.1 mmole) diisopropylcabodiimide (DIC) and mixture shaken for 7 hours, filtered, washed with CH2Cl2, methanol, and CH2Cl2. The resin was then placed under pump vacuum for several hours to give 3.2 grams of the final resin material as a yellow solid. The amount of disulfide on the resin was determined by a modified Ellman spectrophotometric assay at 490 nm (0.18 mmole of disulfide/g of resin). To the resin (2.3 g, 0.43 mmole) was added 150 mL DMF, β-mercaptoethanol (0.25 mL, 3.5 mmole) and diisopropylethylamine (0.4 mL, 2.3 mmole) and the mixture shaken for 2-3 minutes, filtered, and the process repeated two more times using the same quantities of BME and DIEA. The resin was then washed five times with DMF, three times with methanol, four times with CH2Cl2 and then three times with DMF to afford 19.
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methanol CH2Cl2
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material
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11.4 g
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70 mL
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0.9 g
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0.25 g
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15 mL
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[Compound]
Name
3-[(2-chloropropionyl)-6-methoxyphenyl]acetate
Quantity
1.5 g
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20 mL
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15 mL
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100 mL
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Synthesis routes and methods III

Procedure details

To a 50 mL round bottom flask containing 0.9 grams (8.82 mmole) of the sodium salt of 2-methyl-2-propanethiol was added 0.25 grams of sodium hydride (11.3 mmole) and the resulting mixture placed under vacuum and then under a nitrogen atmosphere. To the mixture was then added 15 mL of anhydrous tetrahydrofuran and the mixture cooled to 0° C. To the cooled mixture was added 1.5 grams (5.84 mmole) of 9 dissolved in 15 mL of anhydrous THF over a period of 10 minutes. After addition, the reaction mixture was allowed to stir, at room temperature and under a nitrogen atmosphere for 18 hours. After 18 hours the volatile components of the reaction mixture were removed under reduced pressure to give a brown solid. The brown solid was dissolved in 80 mL of H2O and aqueous washed with 100 mL of diethyl ether. The aqueous layer was then acidified with 1 mL of concentrated HCl (pH=1) and then extracted (2×100 mL) with diethyl ether and organic layers combined, dried over MgSO4, filtered and volatile components removed under reduced pressure to give 1.75 grams of the t-butyl thioether product which was used without any further purification.
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0.9 g
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9
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1.5 g
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15 mL
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80 mL
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15 mL
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Synthesis routes and methods IV

Procedure details

Into a flask was placed 106.6 g of sulfur (3.33 mol) and 200.0 g (250 mL, 2.22 mol) of tert-butyl mercaptan. To the stirring mixture under a nitrogen atmosphere was cautiously added few drops of triethylamine. Vigorous gas evolution occurred and the temperature rose to 35° C. When the vigorous reaction subsided, the reaction mixture was heated to 40° C. for 1 hour. Additional triethylamine was added to a total of 2.22 g, (0.022 mol, 3.06 mL). The sulfur dissolved. The material was heated at 85° C. for 1 hour and cooled to room temperature. The product was washed with three 100 mL portions of 10% sodium hydroxide solution and two 100 mL portions of water. The product was dried by heating at 100° C. under a high vacuum using a rotary evaporator. The product was filtered to yield 234.0 g (87.4%) of a light yellow mobile oil with a trace of mercaptan odor.
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106.6 g
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reactant
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250 mL
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Synthesis routes and methods V

Procedure details

To a 50 mL round bottom flask containing 0.9 grams (8.82 mmole) of the sodium salt of 2-methyl-2-propanethiol was added 0.25 grams of sodium hydride (11.3 mmole) and the resulting mixture placed under vacuum and then under a nitrogen atmosphere. To the mixture was then added 15 mL of anhydrous tetrahydrofuran and the mixture cooled to 0° C. To the cooled mixture was added 1.5 grams (5.84 mmole) of 9 dissolved in 15 mL of anhydrous THF over a period of 10 minutes. After addition, the reaction mixture was allowed to stir, at room temperature and under a nitrogen atmosphere for 18 hours. After 18 hours the volatile components of the reaction mixture were removed under reduced pressure to give a brown solid. The brown solid was dissolved in 80 mL of H2O and aqueous washed with 100 mL of diethyl ether. The aqueous layer was then acidified with 1 mL of concentrated HCl (pH=1) and then extracted (2×100 mL) with diethyl ether and organic layers combined, dried over MgSO4, filtered and volatile components removed under reduced pressure to give 1.75 grams of the t-butyl thioether product which was used without any further purification.
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0.9 g
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1.5 g
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15 mL
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80 mL
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15 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 5
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Reactant of Route 6
tert-Butyl sulfide

Citations

For This Compound
603
Citations
CA Class, M Liu, AG Vandeputte… - Physical Chemistry …, 2016 - pubs.rsc.org
… : 8 One was built for pyrolysis of neat di-tert-butyl sulfide, and one for pyrolysis of a mixture of 40 mol% di-tert-butyl sulfide and 60 mol% cyclohexene. The RMG simulations were …
Number of citations: 30 pubs.rsc.org
SM Bonesi, M Fagnoni, S Monti, A Albini - … & Photobiological Sciences, 2004 - pubs.rsc.org
The photosensitized oxygenation of diphenyl (1), di-tert-butyl (2) and phenyl tert-butyl sulfide (3) was studied. Bimolecular rate constants of singlet oxygen quenching are low (1 to 5 × …
Number of citations: 30 pubs.rsc.org
G Martin, N Barroeta - International Journal of Chemical …, 1980 - Wiley Online Library
… The pyrolysis of di-tert -butyl sulfide has been investigated in static and stirred-flow systems at subambient pressures. The rate of consumption of the sulfide was measured in some ex…
Number of citations: 21 onlinelibrary.wiley.com
D Seebach, T Maetzke, RK Haynes… - Helvetica chimica …, 1988 - Wiley Online Library
Single crystals of the N,N,N′,N′‐tetramethylethylenediamine (TMEDA) complex 6 of the title compound have been isolated. Compound 6 decomposes in the crystalline state above −…
Number of citations: 47 onlinelibrary.wiley.com
T Cavattoni, T Del Giacco, O Lanzalunga… - The Journal of …, 2013 - ACS Publications
… tert-Butyl 4-methoxyphenyl sulfide, tert-butyl 4-methylphenyl sulfide, and 4-bromophenyl tert-butyl sulfide were prepared by acid-catalyzed reaction of the corresponding thiophenols …
Number of citations: 14 pubs.acs.org
G Martin, H Martinez, J Ascanio - International journal of …, 1989 - Wiley Online Library
The pyrolysis kinetics of the title compounds has been studied in a stirred‐flow reactor over the temperature range 440–530C and pressures between 5 and 14 torr. Benzyl t‐butyl …
Number of citations: 20 onlinelibrary.wiley.com
PA Petrov, AV Virovets, PE Plyusnin, EY Filatov… - Russian Journal of …, 2014 - Springer
… We suggested that an iron(II) clathro chelate with tert butyl sulfide ribbed substituents would be … iron(II) clathrochelate with tert butyl sulfide substituents and the study of its structure and …
Number of citations: 5 link.springer.com
HJ Gais, H Eichelmann, N Spalthoff, F Gerhards… - Tetrahedron …, 1998 - Elsevier
… [6] Herein we describe the Pd-catalyzed asymmetric synthesis of cyclic and acyclic allylic tert-butyl sulfones as well as of an allylic tert-butyl sulfide. In addition we report on the …
Number of citations: 66 www.sciencedirect.com
E Juaristi, R Notario - Structural Chemistry, 2013 - Springer
… Thus, methyl sulfide (in 3) and tert-butyl sulfide (in 4) show a strong preference for the equatorial conformation, this being the result of a repulsive interaction of the unshared electrons of …
Number of citations: 8 link.springer.com
K Mohammadtabar, SJ Eder, N Dörr… - The Journal of Physical …, 2019 - ACS Publications
… Therefore, we tracked the reactions in terms of the latter two steps: chemisorption of tert-butyl sulfide and tert-butyl radical release. Chemisorption was calculated as the number of S …
Number of citations: 15 pubs.acs.org

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